![molecular formula C21H27NO5S B11795440 tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate](/img/structure/B11795440.png)
tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate is a complex organic compound with the molecular formula C21H27NO5S and a molecular weight of 405.51 . This compound is notable for its unique structure, which includes a piperidine ring, a benzo[b]thiophene moiety, and an ethoxycarbonyl group. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps :
Stage 1: Ethyl 3-hydroxybenzothiophene-2-carboxylate and tert-butyl 4-hydroxy piperidine-1-carboxylate are reacted with triphenylphosphine in tetrahydrofuran under an inert atmosphere for approximately 20 minutes.
Stage 2: The reaction mixture is then treated with di-isopropyl azodicarboxylate in tetrahydrofuran at 0-20°C for about 1.5 hours under an inert atmosphere.
This method yields this compound with a high purity of 97% .
Analyse Chemischer Reaktionen
tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the benzo[b]thiophene moiety.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate is utilized in various scientific research fields :
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The piperidine ring and benzo[b]thiophene moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate can be compared with other similar compounds, such as :
tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: This compound also contains a piperidine ring and a benzo[b]thiophene moiety but differs in its substitution pattern.
tert-Butyl 4-[(E)-But-1-en-3-yl]piperidine-1-carboxylate: This compound has a similar piperidine ring but features different substituents, leading to distinct chemical properties.
Eigenschaften
Molekularformel |
C21H27NO5S |
---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
tert-butyl 4-[(2-ethoxycarbonyl-1-benzothiophen-3-yl)oxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H27NO5S/c1-5-25-19(23)18-17(15-8-6-7-9-16(15)28-18)26-14-10-12-22(13-11-14)20(24)27-21(2,3)4/h6-9,14H,5,10-13H2,1-4H3 |
InChI-Schlüssel |
KHXHAPBPJBZVEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)OC3CCN(CC3)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.